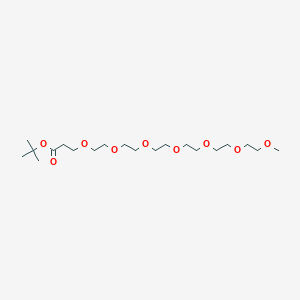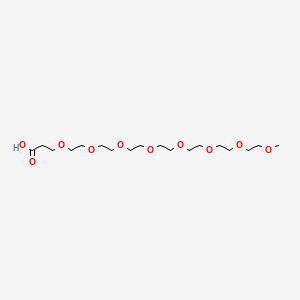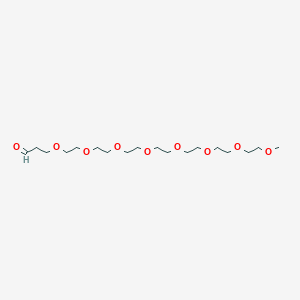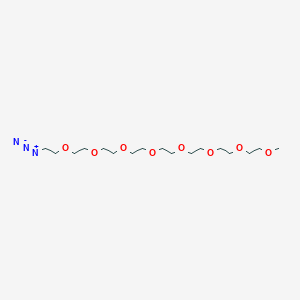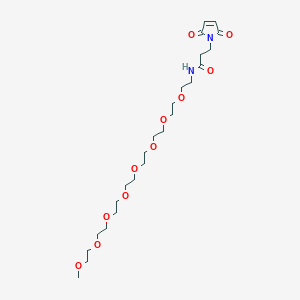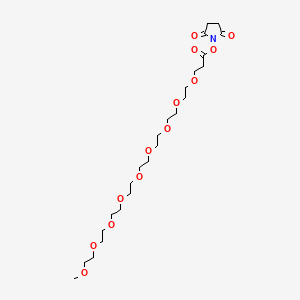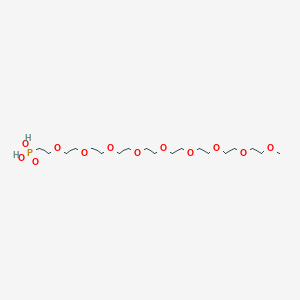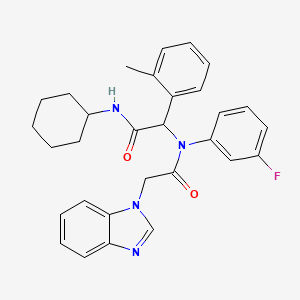
Mutant IDH1-IN-1
説明
Mutant IDH1-IN-1 is related to Isocitrate Dehydrogenase 1 (IDH1), a key metabolic enzyme . IDH1 mutations have been observed in several tumors, including glioma, acute myeloid leukemia, and chondrosarcoma . The mutations increase the conversion of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG), leading to epigenetic dysregulation, altering gene expression, and impairing cell differentiation .
Synthesis Analysis
IDH wildtype cells were enriched for pathways involved in de novo nucleotide synthesis, while IDH1 mutant cells were enriched for pathways involved in DNA repair . Mutant IDH1 also induced a switch to beta-oxidation, indicating reprogramming of metabolism toward a reliance on fatty acids .
Molecular Structure Analysis
The chemical formula of this compound is C30H31FN4O2 . Its exact mass is 498.24 and its molecular weight is 498.602 .
Chemical Reactions Analysis
Mutant IDH enzymes produce ®-2-hydroxyglutarate ([R]-2HG) instead of 2OG, which results in widespread DNA hypermethylation . The chemical reaction catalyzed by IDH1 and IDH2 is reversible and requires the binding of nicotinamide adenine dinucleotide phosphate (NADP+) as a co-factor .
Physical And Chemical Properties Analysis
This compound is a compound related to the IDH1 enzyme, which plays a key role in the Krebs cycle and cellular homeostasis . It is involved in the conversion of isocitrate to α-ketoglutarate (α-KG) .
科学的研究の応用
Therapeutic Target for Cancer Treatment : Mutant IDH1 is a significant therapeutic target for treating various cancers, such as acute myeloid leukemia (AML), glioma, and glioblastoma. It is involved in the production of the oncometabolite D-2-hydroxyglutarate, which is thought to block cellular differentiation by competitively inhibiting α-ketoglutarate-dependent dioxygenases involved in histone and DNA demethylation. Small molecule inhibitors of mutant IDH1 have shown promise in pre-clinical and clinical development for cancer treatment (Waitkus, Diplas, & Yan, 2018).
Diagnostic Applications in Glioma : Mutations in IDH1 gene, particularly in glioma, induce chemical alterations that can be detected using optical Raman spectroscopy. This method allows for a rapid, safe, and non-invasive procedure for determining the IDH1 mutation, showing promise for clinically relevant in situ diagnostics (Uckermann et al., 2018).
Role in Myeloid Dysplasia : IDH1 mutations have been shown to contribute to myeloid dysplasia in mice by disrupting heme biosynthesis and erythropoiesis. This suggests that mutant IDH1 can have a significant impact on blood cell development and may lead to blood disorders (Gu et al., 2020).
Metabolic Reprogramming in Cancer : Mutations in IDH1 are associated with metabolic reprogramming in cancer cells, leading to alterations in energy production, amino acid and nucleic acid synthesis pathways, and lipid metabolism. This reprogramming can potentially be targeted for therapeutic interventions (Zhou et al., 2018).
Impact on Cancer Stem Cells : IDH1/2 mutations in cancer stem cells are associated with a block in differentiation, contributing to the stemness and oncogenesis of cells. Inhibitors targeting mutant IDH1/2 have been approved for treating IDH1/2-mutated acute myeloid leukemia and decrease the stemness of targeted cancer cells, inducing their differentiation (Molenaar & Wilmink, 2021).
IDH1 Mutations and DNA Damage Response : Mutant IDH1 has been linked to enhancing DNA repair and contributing to genomic stability in tumors, which may explain why patients with IDH1-mutant tumors often have better survival. This link between IDH1 mutation, metabolism, and DNA repair highlights potential therapeutic targets (Núñez et al., 2019).
作用機序
Target of Action
The primary target of the Mutant Isocitrate Dehydrogenase 1 Inhibitor is the isocitrate dehydrogenase 1 (IDH1) enzyme . IDH1 is a key metabolic enzyme that catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG) . Mutations in IDH1 have been observed in several tumors, including glioma, acute myeloid leukemia, and chondrosarcoma . The frequency of IDH1 mutations is higher than IDH2 .
Mode of Action
The Mutant Isocitrate Dehydrogenase 1 Inhibitor interacts with its target by inhibiting the mutant IDH1 enzyme . IDH1 mutations have been shown to increase the conversion of α-KG to 2-hydroxyglutarate (2-HG) . This inhibitor targets the mutant IDH1, preventing the abnormal production of 2-HG .
Biochemical Pathways
The Mutant Isocitrate Dehydrogenase 1 Inhibitor affects the metabolic process of the cell . The IDH1 mutation-mediated accumulation of 2-HG leads to epigenetic dysregulation, altering gene expression, and impairing cell differentiation . This disruption of the normal metabolic pathways contributes to the development of tumors .
Pharmacokinetics
The pharmacokinetics of the Mutant Isocitrate Dehydrogenase 1 Inhibitor involves its absorption, distribution, metabolism, and excretion (ADME). The inhibitor is absorbed rapidly following oral administration . It has a long terminal half-life, which means it remains in the body for an extended period . The exposure of the inhibitor is higher at the beginning of the treatment cycle than after a single dose, indicating low accumulation .
Result of Action
The result of the action of the Mutant Isocitrate Dehydrogenase 1 Inhibitor is the reduction of the oncometabolite 2-HG in the plasma . This reduction leads to the reversal of the epigenetic dysregulation caused by the IDH1 mutation . The inhibitor promotes the differentiation of the abnormal cancer cells into their mature normal counterparts .
Action Environment
The action of the Mutant Isocitrate Dehydrogenase 1 Inhibitor can be influenced by various environmental factors. For instance, the presence of other oncogenic tyrosine kinases can enhance the activation of both mutant and wild-type IDH1 . Additionally, the inhibitor’s efficacy can be affected by the tumor microenvironment, including the availability of substrates and the presence of other cellular signaling molecules .
将来の方向性
The development of small molecule inhibitors targeting mutant IDH1 (mIDH1) is a rapidly emerging therapeutic approach . The first selective IDH1 mutant inhibitor, AG-120 (ivosidenib), has been approved for the treatment of IDH1-mutated AML . Future research will focus on mIDH1 as a therapeutic target and provide updates on IDH1 mutant inhibitors in development and clinical trials .
生化学分析
Biochemical Properties
Mutant IDH1-IN-1 has a unique biochemical property: it converts α-ketoglutarate (α-KG) into 2-hydroxyglutarate (2-HG), a process not observed in the wild-type enzyme . This conversion is significant as 2-HG is an oncometabolite that can induce histone and DNA hypermethylation, thereby altering gene expression and impairing cell differentiation .
Cellular Effects
The effects of this compound on cells are profound. The accumulation of 2-HG leads to epigenetic dysregulation, which can alter gene expression and impair cell differentiation . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of the IDH1 enzyme . This binding inhibits the normal enzymatic activity of IDH1, leading to the conversion of α-KG to 2-HG . This change in enzyme activity and the subsequent accumulation of 2-HG can lead to alterations in gene expression .
Temporal Effects in Laboratory Settings
Studies have shown that the inhibition of Mutant IDH1 can lead to a decrease in 2-HG production and induce cellular differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. Studies have shown that the inhibition of Mutant IDH1 can suppress 2-HG production, induce cellular differentiation, and prolong survival in mutant IDH1 mouse models .
Metabolic Pathways
This compound is involved in the tricarboxylic acid (TCA) cycle, a key metabolic pathway. It catalyzes the conversion of isocitrate to α-KG under normal conditions. The mutation alters this activity, leading to the conversion of α-KG to 2-HG .
Transport and Distribution
Given its role in the TCA cycle, it is likely to be present in the cytosol and mitochondria, where this metabolic pathway occurs .
Subcellular Localization
This compound is likely to be localized in the cytosol and peroxisomes, similar to the wild-type IDH1 . The mutation may affect its activity or function, potentially influencing its targeting signals or post-translational modifications .
特性
IUPAC Name |
2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN4O2/c1-21-10-5-6-15-25(21)29(30(37)33-23-12-3-2-4-13-23)35(24-14-9-11-22(31)18-24)28(36)19-34-20-32-26-16-7-8-17-27(26)34/h5-11,14-18,20,23,29H,2-4,12-13,19H2,1H3,(H,33,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYIOARJXVTYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=NC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Asperspiropene A a unique inhibitor of mutant IDH1?
A1: Asperspiropene A stands out because it is the first identified fungal metabolite demonstrating inhibitory activity against mutant IDH1. [] This novel compound was discovered through in silico screening of a natural product database and subsequent confirmation via biological assays. [] Its unique structure, featuring a highly functionalized 1,8-dioxaspiro[4.5]decane motif, likely contributes to its inhibitory activity. []
Q2: How does Asperspiropene A impact mutant IDH1 activity at the cellular level?
A2: Asperspiropene A effectively inhibits mutant IDH1 activity, as evidenced by a reduction in the cellular concentration of D2HG in HT1080 cells upon treatment. [] This effect is accompanied by a decrease in the H3K9me3 signal, a downstream consequence of mutant IDH1 activity. [] These findings highlight the compound's potential to disrupt the oncogenic signaling pathways driven by mutant IDH1.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





